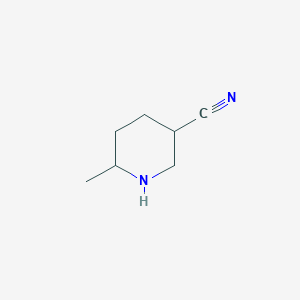

6-Methylpiperidine-3-carbonitrile

Description

Contemporary Relevance of Substituted Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Substituted piperidine scaffolds are fundamental heterocyclic structures in medicinal chemistry and drug design. nih.govresearchgate.net The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent feature in numerous pharmaceuticals and natural alkaloids. nih.govajchem-a.com Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant objective in modern organic chemistry. nih.govajchem-a.com Researchers have explored various synthetic routes, including the hydrogenation of pyridine (B92270) derivatives, to create these valuable structures. nih.gov Highly substituted piperidine analogs are particularly crucial as they form the structural backbone of many active biological compounds, demonstrating activities such as antioxidant and anti-Alzheimer properties. ajchem-a.com The continuous innovation in creating polysubstituted piperidines underscores their established and ongoing importance in the development of new therapeutic agents. nih.gov

Overview of the Nitrile Functional Group's Reactivity in Heterocyclic Systems

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis due to its unique electronic properties and broad reactivity. numberanalytics.comnih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity allows nitriles to undergo a wide range of transformations.

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed in acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comlibretexts.org

Reduction: The reduction of nitriles, for instance with reagents like Lithium aluminum hydride (LiAlH₄), produces primary amines. libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile's electrophilic carbon to form ketones after hydrolysis. numberanalytics.comlibretexts.org

Cycloaddition: Nitriles can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which are instrumental in constructing complex heterocyclic and carbocyclic systems. nih.govresearchgate.net

Within a heterocyclic system like piperidine, the nitrile group serves as a valuable synthetic handle, enabling the introduction of diverse functionalities and the construction of more elaborate molecular architectures. nih.gov

Elucidating the Structural Specificity and Stereochemical Landscape of 6-Methylpiperidine-3-carbonitrile

The molecular structure of this compound is defined by a piperidine ring substituted with a methyl group at the 6-position and a nitrile group at the 3-position. The presence of two stereocenters, at the C3 and C6 positions, gives rise to a complex stereochemical landscape.

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.com For this compound, with two chiral centers, four distinct stereoisomers can exist. These are organized into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). youtube.com The characterization and synthesis of specific, enantiomerically pure stereoisomers are often crucial in pharmaceutical development, as different isomers can exhibit varied biological activities. nih.gov

The relative orientation of the methyl group at C6 and the nitrile group at C3 determines the diastereomeric form of the molecule.

Cis-Isomers: In the cis configuration, the methyl and nitrile substituents are located on the same side of the piperidine ring's plane. libretexts.org

Trans-Isomers: In the trans configuration, the substituents are on opposite sides of the ring's plane. libretexts.org

This geometric isomerism is a fundamental aspect of the molecule's three-dimensional structure. youtube.com The synthesis of 2,6-disubstituted piperidines can be controlled to favor either the cis or trans diastereomer depending on the reaction conditions and synthetic strategy employed. whiterose.ac.uk

To unambiguously describe each unique stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration (R or S) to each chiral center (C3 and C6). This leads to the following possible stereoisomers for this compound:

| Stereoisomer Pair | Absolute Configuration | Relationship | Relative Stereochemistry |

| Enantiomeric Pair 1 | (3S,6S) and (3R,6R) | Enantiomers | One is cis, the other trans (depending on CIP priorities) |

| Enantiomeric Pair 2 | (3R,6S) and (3S,6R) | Enantiomers | One is cis, the other trans (depending on CIP priorities) |

The (3S,6S) and (3R,6S) isomers, for example, are diastereomers of each other. The synthesis and isolation of a specific stereoisomer, such as (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride, have been documented, highlighting the accessibility of these distinct chemical entities for research. buyersguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMBXOVOJRVWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methylpiperidine 3 Carbonitrile and Chiral Analogs

Direct Synthesis Strategies for the Piperidine (B6355638) Core

The formation of the piperidine ring is the cornerstone of synthesizing 6-Methylpiperidine-3-carbonitrile and its analogs. Various strategies have been developed to construct this six-membered N-heterocycle with control over substitution patterns and stereochemistry.

Cyclization reactions are fundamental to forming the piperidine skeleton. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a cyclic structure. The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final piperidine ring.

Intramolecular cyclization is a powerful strategy that involves the ring closure of a single molecule containing all the necessary atoms for the piperidine core. researchgate.net These reactions are often favored due to their efficiency and potential for stereochemical control. A variety of substrates can undergo intramolecular cyclization, including those involving alkene amination, radical-mediated processes, and reactions of N-tethered alkenes. nih.gov

One notable approach is the stereoselective intramolecular 6-endo-trig cyclization of enones, which can be mediated by acids. nih.gov Another strategy involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct 2,3,6-trisubstituted piperidine skeletons. nih.govresearchgate.net This method is particularly useful for synthesizing complex piperidine derivatives from readily available starting materials like D-glucose. nih.govresearchgate.net

| Cyclization Type | Key Feature | Example Application |

| Acid-Mediated 6-endo-trig | Stereoselective cyclization of enones. | Synthesis of substituted piperidines. nih.gov |

| Reductive Cyclization | Uses a keto-azide intermediate. | Construction of 2,3,6-trisubstituted piperidines. nih.govresearchgate.net |

| Oxidative Amination | Gold(I)-catalyzed reaction of non-activated alkenes. | Forms substituted piperidines with O-substituent introduction. nih.gov |

Reductive cyclization methods provide a direct route to piperidine derivatives from linear precursors containing imines, nitriles, or other reducible functional groups. These techniques often involve the in situ formation of an amine that subsequently participates in ring closure.

A prominent example is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.orgresearchgate.net This method can be performed efficiently in a flow microreactor, offering good yields compared to conventional batch reactions. nih.govbeilstein-journals.org The process involves the reduction of an imine to a radical anion, which then attacks the dihaloalkane, leading to cyclization. beilstein-journals.org The addition of a base, such as DBU, can suppress the formation of byproducts. nih.gov

Another powerful strategy is the intramolecular reductive cyclization of intermediates like conjugated keto-azides. nih.govresearchgate.net This approach was instrumental in the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, a related substituted piperidine. nih.govresearchgate.net Additionally, the reductive cyclization of 6-oxoamino acid derivatives is another viable route to form 2,6-disubstituted piperidines. whiterose.ac.uk

Table 1: Comparison of Reductive Cyclization Methods

| Method | Substrates | Key Conditions | Advantages |

|---|---|---|---|

| Electroreductive Cyclization | Imines, terminal dihaloalkanes | Flow microreactor, DBU base | Good yields, preparative scale possible nih.govbeilstein-journals.org |

| Intramolecular Keto-Azide Cyclization | Conjugated keto-azide | Wittig olefination precursor | Stereoselective, access to complex structures nih.govresearchgate.net |

Base-catalyzed methods are frequently employed for piperidine synthesis, often involving intramolecular conjugate additions or condensation reactions. The intramolecular aza-Michael reaction (IMAMR) is a key example, where a nitrogen nucleophile adds to an α,β-unsaturated system within the same molecule to form the six-membered ring. nih.gov

For instance, the large-scale synthesis of 2,6-trans-piperidines has been achieved using tetrabutylammonium fluoride (TBAF) as a base. nih.gov While other bases like cesium carbonate also yield good results, their poor solubility can present challenges during scale-up. nih.gov The choice of base and reaction conditions can significantly influence the diastereoselectivity of the cyclization.

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex, functionalized piperidine derivatives in a single step from three or more starting materials. taylorfrancis.comresearchgate.net These one-pot syntheses are advantageous due to their operational simplicity, atom economy, and the ability to generate diverse molecular libraries. researchgate.netacs.org

Several MCRs for piperidine synthesis have been developed. One such method involves a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by a dual-functional ionic liquid under reflux conditions in ethanol. researchgate.net Another approach utilizes a three-component vinylogous Mannich-type reaction (VMR) inspired by the biosynthesis of piperidine alkaloids. rsc.org This stereoselective reaction employs a chiral amine to form a chiral dihydropyridinone intermediate, which serves as a versatile building block for various chiral piperidines. rsc.org

Table 2: Examples of Multi-Component Reactions for Piperidine Synthesis

| Reaction Type | Components | Catalyst | Key Intermediate |

|---|---|---|---|

| Pseudo Five-Component | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid | Substituted piperidines researchgate.net |

| Vinylogous Mannich Reaction (VMR) | Aldehydes, chiral α-methyl benzylamine, 1,3-bis-trimethylsily enol ether | Sn(OTf)₂ | Chiral 2,3-dihydropyridinone rsc.org |

Once the piperidine ring is formed, or during its formation, the carbonitrile (–C≡N) group must be introduced at the C-3 position. This can be achieved through various cyanation methods.

A particularly effective method for secondary piperidines is electrochemical α-cyanation. nih.govacs.org This technique utilizes a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO) to promote the dehydrogenation of the piperidine to a cyclic imine, which is then trapped by a cyanide source. nih.govnih.gov This process operates at low electrode potentials, making it compatible with a wide range of functional groups and avoiding the need for N-H bond protection. nih.govacs.org The regioselectivity of cyanation in substituted piperidines is often governed by steric accessibility, with the reaction favoring the less hindered position. nih.govacs.org

In addition to electrochemical methods, enantioselective cyanidation of amines can be achieved using chiral copper(II) catalysts. The resulting aminonitriles can then undergo cyclization to form chiral piperidines, a strategy that has been applied in the asymmetric synthesis of the anticancer drug Niraparib. nih.gov Another approach involves the use of organoaluminum reagents, such as Et₂AlCN, to introduce the nitrile group onto a suitable piperidine precursor. whiterose.ac.uk

Controlled Introduction of the Carbonitrile Functionality

Nitrile Formation Reactions (e.g., Thorpe-Ziegler Reaction and related processes)

The Thorpe-Ziegler reaction is a powerful tool for forming cyclic compounds through the intramolecular cyclization of dinitriles, catalyzed by a base. wikipedia.orgresearchgate.net This reaction proceeds through the formation of an intermediate enamine, which can then be hydrolyzed to a β-keto nitrile or a cyclic ketone. wikipedia.orgsemanticscholar.org In the context of synthesizing this compound, this would involve a suitably substituted acyclic dinitrile precursor.

The general mechanism involves the deprotonation of a carbon alpha to one of the nitrile groups, creating a nucleophile that attacks the carbon of the second nitrile group within the same molecule. This intramolecular cyclization forms a five- or six-membered ring, which is particularly effective for these ring sizes. researchgate.net The resulting product is a cyclic β-enaminonitrile. While specific examples detailing the synthesis of this compound via the Thorpe-Ziegler reaction are not extensively documented in readily available literature, the principles of the reaction can be applied. A hypothetical precursor, such as 4-amino-2-methylheptanedinitrile, could theoretically undergo base-catalyzed cyclization to form the desired piperidine ring.

Related processes for nitrile formation often involve the dehydration of primary amides. organic-chemistry.orgresearchgate.net This provides an alternative route where a precursor like 6-methylpiperidine-3-carboxamide is treated with a dehydrating agent to yield the target nitrile.

Regioselective and Stereoselective Methyl Group Incorporation

Achieving specific regiochemistry and stereochemistry is critical in the synthesis of chiral analogs of this compound. The incorporation of the methyl group at the C-6 position can be accomplished through various strategies, including the use of chiral starting materials or stereoselective reactions.

One common approach is the stereoselective reduction of a pyridine (B92270) precursor. For instance, the hydrogenation of a 2-methyl-5-cyanopyridine can lead to the formation of this compound. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions employed. asianpubs.orgresearchgate.net The hydrogenation often results in the cis-isomer as the major product due to the steric hindrance of the methyl group directing the approach of hydrogen from the opposite face of the ring. whiterose.ac.uk

Another strategy involves building the piperidine ring from chiral acyclic precursors. For example, a stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved from D-glucose, utilizing an intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct the 2,3,6-trisubstituted piperidine skeleton. researchgate.netnih.gov Although this example leads to a carboxylic acid, similar strategies could be adapted for nitrile synthesis.

Biocatalytic methods are also emerging for the regioselective N-methylation of heterocyclic compounds, which, while not directly applicable to C-6 methylation, highlight the potential for enzymatic methods in achieving high selectivity in heterocyclic synthesis. nih.gov

Derivatization and Transformation from Precursor Compounds

Hydrogenation of Pyridine Derivatives

A primary and widely used method for synthesizing this compound is the hydrogenation of a corresponding pyridine derivative, specifically 2-methyl-5-cyanopyridine. This method is advantageous as it builds the saturated heterocyclic ring in a single reductive step. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Catalytic hydrogenation using heterogeneous catalysts like Platinum(IV) oxide (PtO2, Adams' catalyst) and Palladium on carbon (Pd/C) is a robust method for the reduction of pyridine rings. researchgate.netresearchgate.netmasterorganicchemistry.com

Platinum(IV) Oxide (PtO2): The hydrogenation of substituted pyridines using PtO2 is often performed under acidic conditions, typically in glacial acetic acid, which enhances the activity of the catalyst and mitigates catalyst poisoning by the pyridine nitrogen. asianpubs.orgresearchgate.net The reaction is generally carried out under hydrogen gas pressure, ranging from 50 to 70 bar, at room temperature. asianpubs.orgasianpubs.org These conditions have been successfully applied to various methyl-substituted pyridines, affording the corresponding methylpiperidine derivatives in good yields. asianpubs.org The use of acidified PtO2 has been noted to favor the formation of cis-piperidine derivatives. asianpubs.org

Palladium on Carbon (Pd/C): Pd/C is another effective catalyst for pyridine hydrogenation, often used under milder conditions than PtO2. researchgate.net Protic solvents such as alcohols (methanol, ethanol) or acetic acid are commonly used to accelerate the reaction rate. u-tokyo.ac.jp Hydrogenation with Pd/C can be performed at atmospheric or elevated pressures of hydrogen. u-tokyo.ac.jp The chemoselectivity of Pd/C can be tuned; for instance, in the presence of catalyst poisons like pyridine, Pd/C can selectively hydrogenate other functional groups while leaving certain protecting groups intact. researchgate.net For the synthesis of this compound, hydrogenation of 2-methyl-5-cyanopyridine over Pd/C typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the major product due to steric guidance during the hydrogen addition.

| Catalyst | Typical Conditions | Key Advantages | Stereoselectivity Notes |

|---|---|---|---|

| PtO2 (Adams' catalyst) | H2 (50-70 bar), Glacial Acetic Acid, Room Temp asianpubs.org | Effective for a wide range of substituted pyridines, robust. researchgate.net | Often favors the formation of cis isomers, especially under acidic conditions. asianpubs.org |

| Pd/C | H2 (1 atm or higher), Protic solvents (e.g., MeOH, EtOH, AcOH). u-tokyo.ac.jp | Generally milder conditions, high efficiency, catalyst can be recycled. researchgate.net | Often provides good cis-selectivity based on steric hindrance of substituents. whiterose.ac.uk |

Transfer hydrogenation offers a valuable alternative to using high-pressure molecular hydrogen, employing a hydrogen donor molecule instead. wikipedia.org Common hydrogen donors include formic acid, isopropanol, and their salts. wikipedia.orgnih.gov This method is often considered safer and more convenient for laboratory-scale synthesis.

Rhodium and ruthenium complexes are frequently used as catalysts for the transfer hydrogenation of N-heterocycles. wikipedia.orgsemanticscholar.org For example, rhodium complexes activated by an iodide anion have been shown to efficiently reduce pyridinium salts using a formic acid/triethylamine mixture at mild temperatures (e.g., 40 °C). semanticscholar.org The reduction of pyridines can be highly chemoselective, yielding either tetrahydropyridines or fully saturated piperidines. semanticscholar.org This approach can be applied to the reduction of 2-methyl-5-cyanopyridine, providing a pathway to this compound under milder and safer conditions compared to high-pressure hydrogenation. researchgate.net

Conversion Pathways from Piperidine Carboxylic Acids or Esters

An alternative synthetic route to this compound involves the chemical modification of a pre-existing 6-methylpiperidine ring that bears a carboxylic acid or ester group at the C-3 position (known as 6-methylnipecotic acid or its esters). usm.edunih.gov This pathway leverages the availability of chiral pool starting materials or established methods for synthesizing substituted piperidine carboxylic acids. whiterose.ac.uk

The key transformation in this pathway is the conversion of the carboxylic acid functionality into a nitrile. A common method to achieve this is through a two-step process involving the conversion of the carboxylic acid to a primary amide (6-methylpiperidine-3-carboxamide), followed by dehydration.

The formation of the amide can be accomplished using standard peptide coupling reagents. The subsequent dehydration of the primary amide to the nitrile is a well-established transformation in organic synthesis. researchgate.net A variety of dehydrating agents can be employed for this purpose, including phosphorus oxychloride (POCl3), trifluoroacetic anhydride, or milder reagents like triflic anhydride with triethylamine. organic-chemistry.org This method allows for the retention of the stereochemistry at the C-6 position, providing a reliable route to enantiomerically pure chiral analogs of this compound, provided that the starting carboxylic acid is stereochemically pure.

Synthetic Routes from Piperidine Carboxamide Intermediates

A plausible and direct synthetic route to this compound involves the dehydration of the corresponding 6-methylpiperidine-3-carboxamide. This transformation is a standard method for the synthesis of nitriles from primary amides. The reaction typically employs a variety of dehydrating agents to facilitate the removal of a molecule of water.

Common dehydrating agents that can be utilized for this conversion include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the resulting nitrile.

The general transformation can be depicted as follows:

A representative scheme for the dehydration of 6-methylpiperidine-3-carboxamide to this compound.

A representative scheme for the dehydration of 6-methylpiperidine-3-carboxamide to this compound.The starting piperidine carboxamide can be prepared through various established methods, such as the amidation of the corresponding carboxylic acid or ester. The subsequent dehydration step provides a direct entry to the desired carbonitrile functionality.

| Reagent | Typical Conditions | Comments |

| Phosphorus pentoxide (P₂O₅) | Neat or in a high-boiling solvent (e.g., xylene), heat | A strong dehydrating agent, often requiring vigorous conditions. |

| Phosphoryl chloride (POCl₃) | In a suitable solvent like pyridine or DMF, often at elevated temperatures | A common and effective reagent for this transformation. |

| Thionyl chloride (SOCl₂) | Can be used neat or in a solvent like dichloromethane (DCM) or toluene | Reaction often proceeds at or below room temperature. |

| Trifluoroacetic anhydride (TFAA) | In the presence of a base like pyridine or triethylamine in an aprotic solvent | A milder alternative that can be effective for sensitive substrates. |

| Table 1: Common Dehydrating Agents for the Synthesis of Nitriles from Carboxamides. |

Asymmetric Synthesis and Chiral Control in this compound Formation

The presence of two stereocenters in this compound (at C3 and C6) necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched forms of the four possible stereoisomers. Various strategies have been developed for the stereocontrolled synthesis of substituted piperidines, which can be adapted for the preparation of chiral this compound.

Enantioselective Synthetic Methodologies

Enantioselective methods aim to directly produce a single enantiomer of a chiral product from an achiral or racemic starting material through the use of a chiral catalyst or reagent.

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. beilstein-journals.orgrsc.orgresearchgate.netrsc.org In the context of piperidine synthesis, CPAs can catalyze the asymmetric transfer hydrogenation of substituted pyridines or the enantioselective cyclization of prochiral precursors. For the synthesis of chiral this compound, a potential strategy involves the CPA-catalyzed asymmetric reduction of a suitably substituted pyridine precursor, such as methyl-3-cyanopyridine. The chiral phosphate anion would form a chiral ion pair with the protonated pyridine, guiding the hydrogenation to occur from one face, thereby establishing the desired stereochemistry at the newly formed stereocenters.

| Catalyst | Substrate Type | Typical Enantioselectivity (ee) |

| (R)-TRIP | Dihydropyridines | 85-95% |

| (S)-SPINOL-PA | Imines | 90-99% |

| (R)-VAPOL-PA | Enamines | 88-97% |

| Table 2: Representative Chiral Phosphoric Acid Catalysts and their Performance in Asymmetric Synthesis. |

Ir/Pd Relay Catalysis: Dual catalytic systems, such as those combining iridium and palladium catalysts, have been developed for complex asymmetric transformations. nih.govnih.govacs.org While a direct application to this compound is not extensively documented, the principles of Ir/Pd relay catalysis could be applied. For instance, an iridium catalyst could be used for the asymmetric allylic amination to form a chiral intermediate, which is then subjected to a palladium-catalyzed cyclization/carbonylation or cyanation reaction to construct the piperidine ring with the desired functionalities. This sequential catalytic approach allows for the controlled formation of multiple stereocenters.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful platform for asymmetric synthesis. nih.govmdpi.comrsc.orgmdpi.com The asymmetric Michael addition is a particularly relevant transformation for the construction of the this compound scaffold.

A plausible organocatalytic route could involve the Michael addition of a nucleophile to an α,β-unsaturated nitrile, catalyzed by a chiral secondary amine catalyst (e.g., a derivative of proline or a Jørgensen-Hayashi catalyst). For example, the reaction of an appropriate enolizable aldehyde or ketone with a crotononitrile derivative in the presence of a chiral organocatalyst could generate a key intermediate with controlled stereochemistry at the C3 and C4 positions (relative to the nitrile). Subsequent transformations, including reductive amination and cyclization, would then lead to the desired chiral this compound.

| Organocatalyst | Michael Acceptor | Michael Donor | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| (S)-Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes | Nitroalkanes | >95:5 | >99% |

| Cinchona-derived thiourea | Nitroolefins | Malonates | up to 99:1 | up to 99% |

| O-TMS-diphenylprolinol | Enals | Aldehydes | up to 98:2 | >98% |

| Table 3: Examples of Organocatalyzed Asymmetric Michael Additions. |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this involves controlling the cis/trans relationship between the methyl group at C6 and the nitrile group at C3.

A common strategy for diastereoselective piperidine synthesis is the hydrogenation of a substituted pyridine precursor. rsc.orgrsc.org The stereochemical outcome of the hydrogenation can often be influenced by the nature of the catalyst, the solvent, and the substituents on the pyridine ring. For a 2,5-disubstituted pyridine, catalytic hydrogenation typically leads to the formation of the cis-2,5-disubstituted piperidine as the major product due to the steric hindrance of the catalyst coordinating to the less hindered face of the pyridine ring. nih.govthieme-connect.com Subsequent epimerization of the less stable stereocenter can then provide access to the trans diastereomer.

Another approach involves the diastereoselective cyclization of an acyclic precursor. For example, an intramolecular Mannich reaction or a reductive amination of a δ-amino ketone or aldehyde can proceed with high diastereoselectivity, often directed by existing stereocenters in the acyclic chain.

| Precursor | Reaction | Major Diastereomer |

| 2-Methyl-5-cyanopyridine | Catalytic Hydrogenation (e.g., H₂, PtO₂) | cis-6-Methylpiperidine-3-carbonitrile |

| Acyclic δ-amino ketone | Reductive Amination | Often guided by existing stereocenters |

| Table 4: Diastereoselective Routes to Substituted Piperidines. |

Chiral Resolution Techniques for Enantiopure Intermediates

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution of a racemic mixture can be employed to separate the enantiomers. For this compound or its precursors, several resolution techniques can be applied.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative, which is basic, with a chiral acid to form a pair of diastereomeric salts. wikipedia.orgnih.govwikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine can be recovered by treatment with a base. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. For example, an enzymatic hydrolysis of a racemic ester precursor of this compound could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

| Resolution Technique | Principle | Example Application |

| Diastereomeric Salt Formation | Different solubility of diastereomeric salts | Racemic amine + chiral acid (e.g., tartaric acid) → separation by crystallization |

| Kinetic Resolution | Different reaction rates of enantiomers | Enzymatic acylation of a racemic alcohol intermediate |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Separation of enantiomers on a chiral HPLC column |

| Table 5: Common Chiral Resolution Techniques. |

Diastereomeric Salt Formation and Crystallization (e.g., with L-tartaric acid)

The resolution of racemic mixtures is a critical process for isolating single enantiomers, and diastereomeric salt formation is a classical and highly effective method for achieving this separation. rsc.org This technique is particularly suitable for resolving racemic bases like this compound through the use of a chiral acid. libretexts.org

The underlying principle involves the reaction of a racemic base with a single enantiomer of a chiral resolving agent, such as L-tartaric acid. libretexts.orgquora.com This reaction produces a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent. rsc.orglibretexts.org This difference in solubility is the key to their separation. quora.com

During the crystallization process, one of the diastereomeric salts will be less soluble and will preferentially precipitate from the solution. rsc.orgquora.com This crystalline salt can then be isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomerically enriched amine. The choice of resolving agent and solvent system is crucial for maximizing the difference in solubility between the diastereomeric salts and achieving an efficient separation. mdpi.com While L-tartaric acid is a common choice, other chiral acids like (-)-malic acid and (+)-camphor-10-sulfonic acid are also employed. libretexts.org The success of the resolution depends on the formation of a stable crystal lattice for one diastereomer over the other. rsc.org

Table 1: Key Principles of Chiral Resolution via Diastereomeric Salt Formation

| Principle | Description |

| Reagent | A racemic mixture of a base is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid). |

| Product | A mixture of two diastereomeric salts is formed. |

| Physical Property Difference | Diastereomers have different solubilities, melting points, and crystal structures. |

| Separation Method | Fractional crystallization is used to separate the less soluble diastereomer. |

| Isolation | The desired enantiomer is recovered by treating the separated diastereomeric salt with a base. |

Strategies for Controlling Relative and Absolute Stereochemistry

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For complex molecules like this compound, which contains multiple stereocenters, precise control over both relative (cis/trans) and absolute (R/S) stereochemistry is essential. Several powerful strategies have been developed to achieve this.

Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For instance, the stereoselective synthesis of a related trisubstituted piperidine, (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, was successfully achieved starting from D-glucose. nih.gov This approach leverages the pre-existing stereocenters of the natural product to direct the stereochemistry of the final molecule.

Asymmetric Catalysis : The use of chiral catalysts to transform prochiral substrates into chiral products is a highly efficient method for establishing stereocenters. researchgate.net Chiral phosphoric acids have proven effective in catalyzing asymmetric intramolecular aza-Michael reactions to produce enantioenriched piperidines with high yields and enantioselectivities. whiterose.ac.uk Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to access enantiomerically enriched 3-substituted piperidines from pyridine derivatives. snnu.edu.cn

Substrate-Controlled Synthesis : In this approach, existing stereocenters in the substrate guide the formation of new stereocenters. Intramolecular reductive cyclization is a key tactic where, for example, a conjugated keto-azide intermediate can be cyclized to construct the 2,3,6-trisubstituted piperidine skeleton with a high degree of stereocontrol. nih.gov The stereochemical outcome of reactions like hydrogenation can also be substrate-dependent; the diastereoselectivity of hydrogenating a piperidine precursor can differ significantly depending on whether the reduction is performed before or after the cyclization step. whiterose.ac.uk

Table 2: Comparison of Stereocontrol Strategies

| Strategy | Principle | Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. nih.gov | Access to enantiomerically pure compounds; predictable absolute stereochemistry. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product from a prochiral substrate. researchgate.net | High efficiency and enantioselectivity; atom economical. |

| Substrate-Controlled Synthesis | An existing chiral center in the molecule directs the stereochemical outcome of a reaction. | Good for establishing relative stereochemistry; can be highly diastereoselective. |

Strategic Implementation of Protecting Groups in Synthesis

In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net For the synthesis of this compound, the secondary amine of the piperidine ring is a key reactive site that often requires protection.

N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc), Benzyl)

The selection of an appropriate nitrogen-protecting group is dictated by its stability to the reaction conditions that will be employed in subsequent synthetic steps and the ease with which it can be removed when desired.

tert-Butoxycarbonyl (Boc) : The Boc group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netnih.gov It is valued for its stability towards a variety of nucleophilic reagents, bases, and hydrogenolysis conditions. researchgate.net The Boc group is typically installed by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Its application in the synthesis of various N-Boc-protected piperidine building blocks is well-documented. nih.gov

Benzyl (Bn) : The benzyl group is another common and robust protecting group for amines. nih.gov It is often introduced by reacting the amine with benzyl bromide or a related benzylating agent, frequently under basic conditions. organic-chemistry.org The N-benzyl piperidine motif is a significant structural component in many biologically active compounds. nih.gov Unlike the Boc group, the benzyl group is stable to both acidic and basic conditions but can be readily removed by catalytic hydrogenation.

Table 3: Comparison of Common N-Protecting Groups

| Protecting Group | Structure | Installation Reagent | Stability |

| Boc | -(C=O)OC(CH₃)₃ | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to bases, nucleophiles, hydrogenolysis. Labile to acid. |

| Benzyl | -CH₂C₆H₅ | Benzyl bromide (BnBr) | Stable to acids, bases, nucleophiles. Labile to hydrogenolysis. |

Selective Protecting Group Manipulation and Deprotection Protocols

The ability to selectively remove a protecting group without affecting other sensitive functionalities is crucial for the success of a synthetic sequence. The deprotection methods for Boc and Benzyl groups are orthogonal, meaning one can be removed in the presence of the other, which allows for complex molecular manipulations.

Boc Deprotection : The Boc group is most commonly cleaved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane are frequently used for rapid and clean deprotection. clockss.org For substrates that are sensitive to strong acids, milder methods have been developed. For example, a mixture of oxalyl chloride in methanol has been reported as an effective reagent for removing the N-Boc group at room temperature. nih.gov

Benzyl Deprotection : The premier method for removing an N-benzyl group is catalytic hydrogenation. researchgate.net This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). nih.govmdpi.com This process, known as hydrogenolysis, is highly efficient and clean, often yielding the deprotected amine in near-quantitative yields. researchgate.net The conditions are neutral, making this method compatible with many other functional groups, though it is unsuitable for molecules containing other reducible groups like alkenes or alkynes.

Table 4: Deprotection Protocols for N-Boc and N-Benzyl Groups

| Protecting Group | Reagents and Conditions | Mechanism |

| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂; or Oxalyl chloride in MeOH. nih.govclockss.org | Acid-catalyzed hydrolysis. |

| Benzyl | H₂, Palladium on Carbon (Pd/C) in a solvent like EtOH or MeOH. researchgate.net | Catalytic Hydrogenolysis. |

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficiency of a synthetic route is determined by the yields of its individual steps. Optimizing reaction parameters is a systematic process aimed at maximizing product yield and purity while minimizing reaction time and the formation of byproducts. mdpi.com This is particularly important for complex, multi-step syntheses like that of this compound.

The key parameters that are typically varied during optimization include:

Temperature : Reaction rates are highly sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products.

Concentration : The concentration of reactants can affect the reaction rate and, in some cases, the equilibrium position of reversible reactions.

Catalyst : For catalyzed reactions, the choice of catalyst, its loading (the amount used), and the specific ligands can have a profound impact on yield, selectivity, and reaction time. whiterose.ac.uk

Reaction Time : Monitoring the reaction over time is necessary to determine the point at which the maximum yield of the desired product is obtained before it begins to degrade or convert to byproducts.

For example, in the asymmetric synthesis of substituted piperidines, it was found that each modification to the thioester functionality, catalyst, solvent, temperature, and reaction time had a discernible effect on both the yield and the enantioselectivity of the final product. whiterose.ac.uk Similarly, the optimization of a Strecker-type condensation for a piperidine synthesis involved screening various solvents and temperatures, ultimately leading to a near-quantitative yield. researchgate.net A systematic approach, often involving a Design of Experiments (DoE) methodology, is the most effective way to identify the optimal conditions for a given transformation.

Table 5: Impact of Reaction Parameter Variation on Synthesis Outcome (Illustrative Example)

| Parameter | Variation | Potential Impact on Yield | Potential Impact on Purity/Selectivity |

| Temperature | Low vs. High | May be low at low temp (slow kinetics) or high temp (decomposition). | Higher temperatures can decrease stereoselectivity or lead to side products. |

| Solvent | Polar vs. Nonpolar | Can significantly increase or decrease depending on reactant solubility and transition state stabilization. | Can influence stereochemical outcome (e.g., diastereomeric ratio). |

| Catalyst Loading | 1 mol% vs. 10 mol% | Higher loading may increase rate and yield up to a point. | May affect enantioselectivity; higher loading can sometimes lead to background reactions. |

| Reaction Time | Short vs. Long | Insufficient time leads to low conversion; excessive time can lead to product degradation. | Optimal time is crucial; byproducts can form with extended reaction times. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 6-Methylpiperidine-3-carbonitrile, offering deep insights into its atomic arrangement and stereochemistry.

Unidimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each nucleus within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton. The chemical shifts (δ) are influenced by the electron density around the proton and the proximity of electronegative atoms and functional groups. For instance, the protons on the carbon adjacent to the nitrogen atom (C2 and C6) are expected to resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the ring due to the deshielding effect of the nitrogen. The methyl group protons at the C6 position typically appear as a doublet in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbon of the nitrile group (C≡N) characteristically appears in the downfield region, typically between 115-125 ppm. The carbons attached to the nitrogen (C2 and C6) are also shifted downfield. The chemical shifts of the piperidine (B6355638) ring carbons and the methyl carbon provide a complete picture of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2 | 2.5 - 3.0 | 45 - 55 |

| C3 | 2.8 - 3.2 | 25 - 35 |

| C4 | 1.5 - 2.0 | 20 - 30 |

| C5 | 1.5 - 2.0 | 30 - 40 |

| C6 | 3.0 - 3.5 | 50 - 60 |

| CH₃ (at C6) | 1.0 - 1.3 | 15 - 25 |

| C≡N | - | 118 - 122 |

| NH | 1.5 - 2.5 | - |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. uvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons around the piperidine ring.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques establish correlations between directly bonded protons and carbons (¹H-¹³C). uvic.ca Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the ¹³C NMR spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon signals (i.e., whether a carbon is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon). uvic.ca DEPT-135, for example, shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. uvic.ca This information complements the ¹³C NMR data for a complete structural picture. uvic.ca

The piperidine ring of this compound can exist in different conformations, and the substituents at C3 and C6 can be either cis or trans.

Analysis of Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. By analyzing the J-values from the high-resolution ¹H NMR spectrum, the relative stereochemistry of the substituents can often be determined. For example, a large coupling constant between the protons at C3 and C4 might suggest a trans-diaxial relationship, providing insight into the preferred chair conformation of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate a Nuclear Overhauser Effect between protons that are typically less than 5 Å apart. This is particularly useful for determining the relative stereochemistry. For instance, a NOESY correlation between the methyl protons at C6 and the proton at C3 would strongly suggest a cis relationship between these two substituents.

When dealing with a racemic mixture of this compound, chiral NMR spectroscopy can be used to distinguish between the enantiomers. This is often achieved by using a chiral derivatizing agent (CDA). nih.gov

A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, their NMR spectra will also be different, exhibiting separate signals for each enantiomer. nih.gov For this compound, the secondary amine of the piperidine ring provides a reactive handle for derivatization with a suitable chiral acid chloride or isocyanate, for example. The resulting diastereomeric amides or ureas can then be analyzed by ¹H or ¹³C NMR to determine the enantiomeric purity of the original sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utahtech.edu The IR spectrum of this compound will show characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium to Weak |

| Amine (N-H) | Stretching | 3500 - 3300 | Medium |

| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |

| Amine (N-H) | Bending | 1650 - 1580 | Medium |

| Alkane (C-H) | Bending | 1470 - 1350 | Variable |

The most diagnostic peak in the IR spectrum is the nitrile stretch, which appears in a relatively uncongested region of the spectrum. utahtech.edu The presence of a secondary amine is indicated by a medium-intensity N-H stretching band and an N-H bending absorption. The strong C-H stretching bands confirm the presence of the aliphatic piperidine ring and methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₇H₁₂N₂), the molecular weight is 124.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 124.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of the methyl group or other ring fragments. The loss of the nitrile group as a radical (•CN) or as hydrogen cyanide (HCN) are also possible fragmentation pathways.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 124 | [C₇H₁₂N₂]⁺ (Molecular Ion) | - |

| 109 | [C₆H₉N₂]⁺ | CH₃ |

| 98 | [C₅H₈N₂]⁺ | C₂H₄ |

| 97 | [C₆H₁₁N]⁺ | HCN |

| 83 | [C₅H₉N]⁺ | CH₂CN |

| 56 | [C₃H₆N]⁺ | C₄H₆N |

The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the presence of the methyl and nitrile substituents on the piperidine ring.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands out as a widely used quantum mechanical method due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in exploring the molecular landscape of substituted piperidines, offering detailed information about their geometry, stability, and electronic nature. By modeling the electron density of the system, DFT can accurately predict a range of molecular properties.

The structure of 6-Methylpiperidine-3-carbonitrile is defined by the piperidine (B6355638) ring, which, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents—a methyl group at the 6-position and a carbonitrile group at the 3-position—gives rise to cis and trans diastereomers. Within each diastereomer, the substituents can exist in either axial or equatorial positions, leading to a complex conformational energy landscape.

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, is the first step in exploring this landscape. This process calculates the lowest energy arrangement of atoms for each possible conformer. The most stable conformation is typically the one that minimizes steric hindrance. For this compound, the chair conformers where the bulky methyl and cyano groups occupy equatorial positions are expected to be the most stable.

Computational studies on similar substituted piperidines and piperazines confirm that the energy difference between equatorial and axial conformers can be significant. rsc.orgresearchgate.net The relative energies of the different optimized conformers (diequatorial, diaxial, and axial-equatorial) can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Conformational Energies of this compound Isomers Calculated via DFT

| Isomer | Methyl Position | Cyano Position | Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | > 4.0 |

| cis | Equatorial | Axial | ~1.8-2.5 |

| cis | Axial | Equatorial | ~2.0-2.8 |

Note: These are estimated values based on principles of conformational analysis and data for similar substituted rings. Actual values would require specific DFT calculations.

The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations would reveal that the HOMO is likely localized on the nitrogen atom of the piperidine ring due to its lone pair of electrons. The LUMO, conversely, would be expected to be centered on the antibonding π* orbital of the cyano group, a strong electron-withdrawing group. This distribution suggests that the nitrogen atom is the primary site for electrophilic attack, while the nitrile carbon could be susceptible to nucleophilic attack. The HOMO-LUMO gap can be used to predict the molecule's behavior in various chemical reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for the Most Stable Conformer of trans-6-Methylpiperidine-3-carbonitrile

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 | Primarily localized on the nitrogen lone pair |

| LUMO | ~ +1.5 | Primarily localized on the C≡N π* orbital |

| HOMO-LUMO Gap | ~ 8.0 | Indicates high kinetic stability |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netimist.ma

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry (often using the GIAO method), one can obtain theoretical chemical shifts. These calculated shifts, when compared to experimental data, can help confirm the proposed structure and assign the stereochemistry of the molecule. For instance, the calculated chemical shifts for the axial and equatorial protons on the piperidine ring would be distinctly different, providing a clear signature for conformational analysis.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.govnih.gov A frequency calculation must be performed on an optimized geometry to ensure it is a true energy minimum (indicated by the absence of imaginary frequencies). q-chem.com The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. nih.govnist.gov This analysis allows for the assignment of specific spectral bands to the stretching and bending of particular bonds, such as the characteristic C≡N stretch.

Table 3: Predicted Spectroscopic Data for trans-6-Methylpiperidine-3-carbonitrile

| Parameter | Predicted Value |

| ¹³C NMR | |

| C (cyano) | ~120 ppm |

| C6 (CH-CH₃) | ~55 ppm |

| C3 (CH-CN) | ~30 ppm |

| ¹H NMR | |

| H6 (axial) | ~2.8 ppm |

| H3 (axial) | ~2.5 ppm |

| IR Frequency | |

| ν(C≡N) | ~2240 cm⁻¹ (scaled) |

| ν(N-H) | ~3350 cm⁻¹ (scaled) |

Note: These are representative values. Actual predicted values will vary with the level of theory.

Beyond static properties, DFT is invaluable for mapping out the potential energy surfaces of chemical reactions. This involves locating and characterizing the transition states (the energy maxima along the reaction coordinate) that connect reactants to products. The activation energy, derived from the energy difference between the reactant and the transition state, determines the reaction rate.

The synthesis of the this compound scaffold itself can be studied computationally. For example, the hydrogenation of a corresponding substituted pyridine (B92270) precursor is a common synthetic route. researchgate.netnih.gov DFT calculations can model the stepwise addition of hydrogen atoms, elucidating the mechanism on a catalyst surface and identifying the rate-determining step. researchgate.net

Furthermore, functionalization reactions on the pre-formed piperidine ring, such as C-H activation or reactions involving the nitrile group, can be investigated. nih.gov Computational analysis can compare different possible pathways, explain observed regioselectivity, and predict the feasibility of a proposed transformation by calculating the reaction barriers.

For molecules with multiple stereocenters like this compound, controlling the stereochemical outcome of a reaction is a primary goal of synthesis. Computational chemistry provides a powerful means to understand and predict stereoselectivity. nih.gov

By calculating the energies of the transition states leading to different diastereomeric products, chemists can predict which product will be favored. nih.govrsc.org For example, in a reaction that creates one of the stereocenters, two diastereomeric transition states (one leading to the cis product, one to the trans) can be modeled. The product formed via the lower-energy transition state will be the major product. This approach has been successfully used to explain the high diastereoselectivity observed in many piperidine syntheses. nih.govwhiterose.ac.uk For this compound, this analysis would be crucial for designing synthetic routes that selectively yield either the cis or trans isomer.

Elucidation of Reaction Mechanisms and Transition State Analysis

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational behavior of the piperidine ring system is well-established through numerous computational and experimental studies on related derivatives. These studies provide a robust framework for understanding the likely conformational preferences and dynamics of this compound.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the methyl and cyano substituents. The relative stability of these conformers is dictated by the steric hindrance and electronic effects of these groups.

In general, substituents on a piperidine ring tend to favor the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial atoms. Therefore, the conformer with both the 6-methyl group and the 3-cyano group in equatorial positions is expected to be the most stable. However, the presence of the nitrogen atom and the polar cyano group can introduce complex stereoelectronic effects that may influence the conformational equilibrium.

Molecular dynamics simulations of substituted piperidines typically reveal dynamic interconversions between different chair and boat conformations. These simulations can elucidate the energy barriers between different conformational states and the preferred puckering of the ring. For this compound, MD simulations would likely show the molecule predominantly residing in the di-equatorial chair conformation, with transient excursions to higher energy conformers. The flexibility and conformational dynamics are crucial for understanding how this molecule might interact with biological targets or participate in chemical reactions.

Calculation of Topological and Molecular Descriptors

Topological and molecular descriptors are numerical values that quantify various aspects of a molecule's structure and are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, several key descriptors have been calculated using computational methods.

Topological Polar Surface Area (TPSA), Molar Refractivity, LogP, Rotatable Bonds

These descriptors provide valuable insights into the potential bioavailability and pharmacokinetic properties of a compound. The calculated values for this compound are summarized in the table below.

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 36.09 Ų |

| Molar Refractivity | 36.34 cm³ |

| LogP (Octanol-Water Partition Coefficient) | 0.9 |

| Number of Rotatable Bonds | 1 |

These values are computationally predicted.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA value, such as the predicted 36.09 Ų for this compound, is generally associated with better cell membrane permeability.

Molar Refractivity is related to the volume occupied by a molecule and its polarizability. It is a useful descriptor in QSAR studies for modeling ligand-receptor interactions. The calculated molar refractivity for this compound is 36.34 cm³.

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. The predicted LogP of 0.9 suggests that this compound has a moderate degree of lipophilicity, indicating a balance between its solubility in aqueous and lipid environments.

The Number of Rotatable Bonds is a measure of a molecule's conformational flexibility. With only one rotatable bond, this compound has a relatively rigid structure, which is consistent with the constrained nature of the piperidine ring.

Role of 6 Methylpiperidine 3 Carbonitrile in Advanced Organic Synthesis

Its Significance as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 6-Methylpiperidine-3-carbonitrile makes it a highly valuable asset in the asymmetric synthesis of complex molecules, particularly in the realm of pharmaceuticals. The stereochemistry of the piperidine (B6355638) ring is crucial for the biological activity of many drug candidates, and utilizing a pre-existing chiral scaffold like this compound can significantly streamline the synthetic process, avoiding challenging and often low-yielding resolution steps.

A prime example of its application is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. For instance, the synthesis of Tofacitinib, a prominent JAK inhibitor, can utilize a chiral 6-methylpiperidine derivative as a key intermediate. The specific stereoisomers, such as (3R,4R)- and (3S,4R)-configured piperidines, are essential for the drug's efficacy. The synthesis often involves the stereoselective construction of the piperidine ring, followed by the introduction of the carbonitrile functionality, or the use of a pre-formed chiral 6-methylpiperidine synthon. This underscores the importance of having access to enantiomerically pure forms of this compound for the efficient and stereocontrolled synthesis of such complex therapeutic agents. The chirality at the C3 and C6 positions of the piperidine ring dictates the spatial arrangement of substituents, which is critical for precise interaction with the target enzyme.

Precursor to Diversified Heterocyclic Scaffolds

The piperidine ring and the carbonitrile group of this compound offer multiple reaction sites, making it an excellent precursor for a wide array of diversified heterocyclic scaffolds. The nitrogen atom of the piperidine can be functionalized, and the carbonitrile group can undergo various transformations to construct fused or spirocyclic ring systems.

Nitrogen heterocycles containing a piperidine motif are prominent structural features in many pharmaceuticals. The development of efficient methods for the synthesis of substituted piperidines is, therefore, a significant focus in modern organic chemistry. Starting from this compound, chemists can access a variety of more complex heterocyclic structures through reactions such as cycloadditions, multicomponent reactions, and intramolecular cyclizations.

For example, the carbonitrile group can be reduced to a primary amine, which can then participate in cyclization reactions to form bicyclic systems. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid or converted into other functional groups that can act as handles for further synthetic elaborations.

Strategic Intermediate for New Chemical Entity Development

The role of this compound as a strategic intermediate is prominently highlighted in the development of new chemical entities (NCEs), particularly in the pharmaceutical industry. Its structure is often a core component of molecules designed to interact with specific biological targets.

The synthesis of Janus kinase (JAK) inhibitors again serves as a powerful illustration. The piperidine core of these inhibitors is crucial for their biological activity, and this compound provides a key building block for constructing this core with the desired stereochemistry and substitution pattern. In the synthesis of drugs like Tofacitinib, a derivative of this compound is coupled with a pyrrolo[2,3-d]pyrimidine moiety. The nitrile group in the final drug molecule is introduced via cyanoacetylation of the piperidine nitrogen. This demonstrates how the piperidine scaffold, originating from a 6-methylpiperidine precursor, is a critical component of the final active pharmaceutical ingredient.

The ability to synthesize various derivatives of this compound with different protecting groups and stereochemistries allows for the creation of a library of intermediates that can be readily used in the discovery and development of new drugs.

Utility in the Synthesis of Specialized Chemical Probes and Ligands

Beyond its role in drug development, this compound and its derivatives are valuable tools in chemical biology for the synthesis of specialized chemical probes and ligands. These molecules are designed to selectively interact with specific proteins or receptors, enabling the study of their function and role in biological processes.

The piperidine scaffold is a common motif in ligands for various receptors in the central nervous system. By modifying the substituents on the this compound framework, researchers can fine-tune the binding affinity and selectivity of these ligands for their targets. For example, methyl-substituted piperidines have been employed as probes to explore the binding affinities and selectivities at sigma receptors.

The carbonitrile group can also be a useful feature in the design of chemical probes. It can act as a hydrogen bond acceptor or be transformed into other functional groups suitable for attaching reporter molecules, such as fluorescent dyes or affinity tags. This allows for the visualization and isolation of the target protein or receptor, providing valuable insights into its biological function.

Contribution to the Development of Novel Synthetic Methodologies Leveraging its Carbonitrile Functionality

The carbonitrile group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. This has led to the development of novel synthetic methodologies that leverage its reactivity to construct complex molecular architectures.

The nitrile group is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. This reactivity can be exploited in various ways:

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). This transformation is fundamental for introducing an amino group that can be further functionalized or participate in cyclization reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This provides a convenient method for introducing a carboxyl group, which is a common functional group in biologically active molecules.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This is a powerful method for carbon-carbon bond formation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

Future Research Trajectories and Challenges

Advancements in Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for constructing complex molecules. unibo.it Future work on 6-methylpiperidine-3-carbonitrile will prioritize the use of renewable starting materials, safer solvents like water, and processes that minimize waste. unibo.itrsc.org A significant area of advancement lies in biocatalysis, which uses enzymes to perform chemical transformations with high selectivity under mild conditions. chemistryviews.orgnih.gov For instance, the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has shown promise in the synthesis of piperidine (B6355638) derivatives, offering high yields and the potential for catalyst reuse. rsc.orgrsc.org Another green approach involves the synthesis of piperidines from bio-based platform chemicals like furfural, which can be transformed into piperidine through catalytic amination and rearrangement, reducing reliance on fossil fuels. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Piperidines

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often petroleum-derived | Bio-renewable feedstocks (e.g., furfural) nih.gov |

| Catalysts | Heavy metals (e.g., Palladium) | Biocatalysts (e.g., enzymes), Earth-abundant metals rsc.orgmedhealthreview.com |

| Solvents | Often toxic and volatile organic solvents | Water, green solvents rsc.orgnih.gov |

| Conditions | High temperatures and pressures nih.gov | Mild, ambient conditions chemistryviews.orgnih.gov |

| Waste Generation | Often produces significant waste | Minimized waste, atom-economical reactions |

| Efficiency | Can be multi-step and lengthy medhealthreview.com | Often streamlined, fewer steps medhealthreview.com |

Exploration of Novel Catalytic Systems for Enhanced Enantioselective Synthesis

Creating specific stereoisomers of this compound is crucial, as different enantiomers can have vastly different biological activities. Asymmetric catalysis is a key technology for achieving this. researchgate.net Future research will focus on designing novel chiral catalysts that can control the formation of the two stereocenters in this compound with high precision.

Recent breakthroughs include the use of rhodium catalysts with specific chiral ligands for the asymmetric synthesis of 3-substituted piperidines from pyridines. nih.govacs.orgsnnu.edu.cn These methods involve a three-step process of partial reduction, asymmetric carbometalation, and a final reduction to yield highly enantioenriched piperidines. nih.govacs.orgsnnu.edu.cn Another promising direction is the use of chiral phosphoric acids in organocatalysis to produce highly substituted piperidines with excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov The combination of biocatalysis and metal catalysis, such as using enzymes for initial C-H oxidation followed by radical cross-coupling, also presents a powerful, modular approach to complex piperidines. chemistryviews.orgmedhealthreview.com

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern synthetic chemistry. nih.govrsc.org DFT calculations can predict the stability, reactivity, and spectroscopic properties of molecules like this compound and its intermediates. nih.govresearchgate.net This predictive power allows chemists to design more efficient synthetic routes and understand reaction mechanisms at a molecular level. nih.govcolab.ws

Future applications will involve using computational models to:

Screen virtual libraries of catalysts to identify the most promising candidates for enantioselective synthesis before any lab work is done.

Predict reaction outcomes under various conditions, saving time and resources.

Design novel derivatization strategies by modeling the reactivity of the nitrile group and the piperidine ring. rsc.org

Elucidate complex reaction mechanisms , such as those in multi-step cascade reactions, to optimize conditions for higher yields and selectivity. nih.gov

Understand solvent effects on reaction pathways and product stability through explicit modeling of solvent molecules. researchgate.net

Implementation in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry and automated synthesis are transforming the way molecules are made, moving from traditional batch processes to continuous, computer-controlled systems. nih.govwikipedia.org These platforms offer enhanced safety, scalability, and reproducibility. nih.govresearchgate.net The synthesis of piperidine derivatives has already been demonstrated using flow electrochemistry, where an electrochemical cell is used to generate reactive intermediates in a continuous stream, allowing for scalable production. nih.govresearchgate.netnih.gov

Automated platforms can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.comchemspeed.com Integrating the synthesis of this compound into such a system would allow for:

High-throughput screening of reaction conditions to rapidly optimize the synthesis. researchgate.net

On-demand production of the compound at various scales.

Rapid library synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Advantages of Flow Chemistry and Automation in Piperidine Synthesis

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, easy scalability, precise control over reaction parameters. nih.govnih.gov | Enables safer handling of reactive intermediates and reagents, allows for rapid scale-up from lab to production quantities. researchgate.net |